molecular formula C22H16O3 B154739 Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide CAS No. 132832-27-0

Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide

Cat. No. B154739
M. Wt: 328.4 g/mol
InChI Key: GZHHSQMUVHHNOY-CLAROIROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, also known as B[a]PDE, is a potent carcinogenic compound that is formed during the metabolism of benzo[a]pyrene (B[a]P). B[a]P is a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, air pollution, and charbroiled food. B[a]PDE is known to cause DNA damage and mutations, leading to the development of cancer.

Mechanism Of Action

B[a]PDE binds to DNA and forms adducts, leading to mutations and cancer. It can also interfere with DNA repair mechanisms, leading to further DNA damage. B[a]PDE has been shown to activate oncogenes and inhibit tumor suppressor genes, leading to uncontrolled cell growth and proliferation.

Biochemical And Physiological Effects

B[a]PDE has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and immune system dysfunction. It can also cause DNA damage and mutations, leading to the development of cancer. B[a]PDE has been shown to affect a variety of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.

Advantages And Limitations For Lab Experiments

B[a]PDE is a potent carcinogenic compound that is widely used in scientific research. Its advantages include its ability to induce tumors in animal models and to study the effects of DNA damage on cellular processes. However, B[a]PDE is also highly toxic and can pose a risk to researchers working with the compound. Its use is strictly regulated, and safety measures must be taken to ensure the health and safety of researchers.

Future Directions

Future research on B[a]PDE should focus on developing new cancer therapies that target the compound. This could include the development of chemotherapeutic agents that specifically target B[a]PDE-induced tumors. Additionally, research should focus on identifying biomarkers that can be used to detect B[a]PDE exposure and to monitor the effectiveness of cancer therapies. Finally, research should focus on developing new methods for synthesizing B[a]PDE that are safer and more efficient than current methods.

Synthesis Methods

B[a]PDE is synthesized by the oxidation of B[a]P by cytochrome P450 enzymes, followed by the epoxidation of the resulting diol by epoxide hydrolase. The resulting compound is highly reactive and can bind to DNA, leading to mutations and cancer.

Scientific Research Applications

B[a]PDE is widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage. It is used to induce tumors in animal models and to study the effects of DNA damage on cellular processes. B[a]PDE is also used to develop new cancer therapies and to test the efficacy of chemotherapeutic agents.

properties

CAS RN

132832-27-0

Product Name

Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol

InChI

InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1

InChI Key

GZHHSQMUVHHNOY-CLAROIROSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O

SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O

Other CAS RN

119479-44-6
132832-27-0

synonyms

enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer
benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer
benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer
BgC-diol-epoxide
syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide

Origin of Product

United States

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